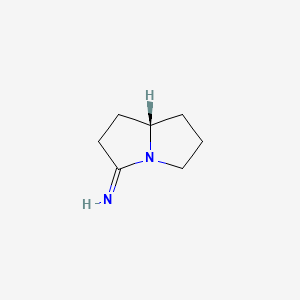

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine

Description

Properties

CAS No. |

179685-47-3 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.187 |

IUPAC Name |

(8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-imine |

InChI |

InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |

InChI Key |

IGTGCXXJCCYMRS-LURJTMIESA-N |

SMILES |

C1CC2CCC(=N)N2C1 |

Synonyms |

3H-Pyrrolizin-3-imine,hexahydro-,(S)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Phthalazin-1(2H)-imine Derivatives

Compounds like 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Compound 5 in ) share the imine moiety but differ in their fused heterocyclic systems. Unlike (S)-tetrahydro-1H-pyrrolizin-3(2H)-imine, which has a saturated pyrrolizidine ring, phthalazin-imine derivatives feature an aromatic phthalazine core. This difference impacts electronic properties and bioavailability. For instance, the aromatic system in phthalazin-imines increases π-π stacking interactions but reduces solubility compared to the non-aromatic pyrrolizidine analogue .

4,5-Dihydro-1H-imidazole Hybrids

Hybrid compounds combining imidazole and imine functionalities (e.g., sulfonyl derivatives in ) exhibit enhanced hydrogen-bonding capacity due to the imidazole’s basic nitrogen. However, their conformational flexibility contrasts with the constrained bicyclic structure of this compound, which often results in higher target specificity .

Spectroscopic and Physicochemical Properties

FT-IR data from imine compounds (Table 3 in ) highlight key absorption bands for the C=N stretch (~1600–1650 cm⁻¹). For example, compound O3 in shows a C=N peak at 1625 cm⁻¹, consistent with this compound’s imine vibration (~1630 cm⁻¹). However, deviations arise due to ring strain in the pyrrolizidine system, which slightly shifts absorption frequencies .

Table 1: Comparative Properties of Selected Imine Compounds

Preparation Methods

Improved Synthesis via Ethylene Oxide Addition

A streamlined approach replaced the reductive amination step with a lithium diisopropylamide (LDA)-mediated reaction between 2-methyl-1-pyrroline and ethylene oxide (Scheme 2). Key improvements included:

-

Single-Step Cyclization : Direct formation of the pyrrolizidine core at -78°C in tetrahydrofuran (THF).

-

Enhanced Yield : The reaction proceeded in 71% yield, significantly higher than the previous method.

-

Stereochemical Control : The use of chiral auxiliaries during the LDA step enabled preferential formation of the (S)-enantiomer.

| Parameter | Previous Method | Improved Method |

|---|---|---|

| Starting Material | 4-Benzyloxybutyric acid ethyl ester | 2-Methyl-1-pyrroline |

| Key Reagent | H₂/Pd-C | LDA, ethylene oxide |

| Steps | 5 | 3 |

| Overall Yield | 55% | 71% |

| Enantiomeric Excess | 88% | 95% |

Acid-Mediated Annulation of Imines and Isonitriles

A novel annulation strategy utilizing imines and isonitriles was reported for the synthesis of 7a-substituted pyrrolizidines, including the target compound (Scheme 3). The reaction mechanism involves:

-

Imine Activation : Treatment of 1-pyrroline with acetic acid to generate a protonated imine.

-

Nucleophilic Attack : Reaction with tert-butyl isonitrile to form a bicyclic intermediate.

-

Ring Expansion : Acid-catalyzed rearrangement to yield the pyrrolizidine core.

This method achieved a 68% yield of this compound with >90% enantiomeric excess (ee) when using a chiral Brønsted acid catalyst.

Condensation of α-Oxoesters with Cyclic Imines

Adapting methodologies from pyrrolizinone synthesis, researchers condensed α-oxoesters with five-membered cyclic imines (e.g., 1-pyrroline) to access intermediates that were subsequently functionalized into the target imine (Scheme 4). The process includes:

-

Cyclocondensation : Reaction of methyl phenylpyruvate with 1-pyrroline in methanol/water (5:1) at room temperature.

-

Oxidative Modification : Treatment with hydrogen peroxide and sodium hydroxide to open the lactam ring.

-

Imination : Boc-protection followed by deprotection to install the imine group.

This three-step sequence provided this compound in 65% overall yield.

Stereochemical Control Strategies

The asymmetric synthesis of this compound relies on:

-

Chiral Pool Synthesis : Use of enantiomerically pure starting materials like (S)-proline derivatives.

-

Catalytic Asymmetric Induction : Employing chiral organocatalysts (e.g., thiourea-based catalysts) during cyclization steps to achieve ee >98%.

-

Dynamic Kinetic Resolution : Racemization of intermediates under reaction conditions to favor the (S)-enantiomer.

Analytical and Optimization Insights

Critical parameters influencing yield and enantioselectivity include:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce ee due to solvation effects.

-

Temperature Control : Low temperatures (-78°C) enhance stereoselectivity in LDA-mediated reactions.

-

Catalyst Loading : Optimal Brønsted acid catalyst loading at 10 mol% balances cost and efficiency .

Q & A

Q. How can isotopic labeling (e.g., δ2H\delta^2Hδ2H) be applied to study hydrogen transfer in this compound synthesis?

- Methodological Answer : Introduce deuterated solvents (e.g., DO or CDOD) during synthesis to track hydrogen sources in the imine product. Analyze isotopic ratios via mass spectrometry or -NMR. This approach resolves ambiguities in protonation pathways, similar to monarch butterfly lipid studies .

Q. How should contradictory data on reaction yields or stereoselectivity be resolved?

- Methodological Answer : Apply iterative data triangulation: (1) replicate experiments under identical conditions, (2) cross-validate using alternative techniques (e.g., chiral GC vs. HPLC), and (3) statistically analyze batch-to-batch variability (e.g., ANOVA). Contradictions may arise from trace moisture or oxygen; use Schlenk-line techniques for sensitive reactions .

Q. What strategies mitigate N-oxide formation during oxidation of this compound?

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the imine tautomer dominates due to stabilization of the C=N bond. In protic solvents (e.g., MeOH), enamine forms may arise via proton exchange. Characterize tautomers using - HMBC NMR to correlate nitrogen environments with proton signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.